molecular formula C19H19ClN2O2S B4135056 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole

2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B4135056
M. Wt: 374.9 g/mol
InChI Key: DLYRIULBKSHJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is a novel compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. It has also been suggested that this compound may exert its antimicrobial activity by disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole have been investigated in several studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole in lab experiments include its potent biological activity, low toxicity towards normal cells, and ease of synthesis. However, its limitations include the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole. These include:
1. Investigating its potential as a therapeutic agent for various types of cancer.
2. Further exploring its antimicrobial activity and potential as an antibacterial or antifungal agent.
3. Conducting studies to determine its potential side effects and toxicity in vivo.
4. Investigating its potential as a scaffold for the development of novel compounds with improved biological activity.

Scientific Research Applications

The scientific research application of 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is primarily focused on its potential as a therapeutic agent. Recent studies have shown that this compound possesses significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-13(2)15-5-9-17(10-6-15)23-11-18-21-22-19(24-18)25-12-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYRIULBKSHJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.